molecular formula C12H13NO3 B051325 N-(2-benzyl propenoyl)-glycine CAS No. 76932-18-8

N-(2-benzyl propenoyl)-glycine

Cat. No. B051325
CAS RN: 76932-18-8
M. Wt: 219.24 g/mol
InChI Key: FSCZNKNUJVBMPY-UHFFFAOYSA-N
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Description

“N-(2-benzyl propenoyl)-glycine” is a complex organic compound. The “benzyl” part refers to the structure R−CH2−C6H5, where R is a substituent or molecular fragment . The “propenoyl” part suggests the presence of a propene (or allyl) group, which is a three-carbon alkene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-benzyl propenoyl)-glycine” aren’t available in the retrieved data. Such properties would typically include melting point, boiling point, solubility, and stability under various conditions .

properties

IUPAC Name

2-(2-benzylprop-2-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(12(16)13-8-11(14)15)7-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCZNKNUJVBMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-Oxo-2-(phenylmethyl)-2-propenyl]glycine

Synthesis routes and methods

Procedure details

2.10 (6.8 mmoles) of N-(2-benzyl propenoyl-glycine benzyl ester, M.P. =60° C, are stirred at 10° C. for 2 hours with a mixture of 30 ml of methanol and 0.27 g of NaOH (6.8 mmoles), dissolved in 5 ml of water. The pH is brought to 1 by the addition of 2N HCl and the material is extracted with ethyl acetate. The solvent is washed with 2×20 ml of water, dried and evaporated under a vacuum. 1.36 g of crystals are obtained.
[Compound]
Name
2.10
Quantity
6.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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